molecular formula C8H15N3O2 B2946024 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide CAS No. 2402789-63-1

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide

Cat. No.: B2946024
CAS No.: 2402789-63-1
M. Wt: 185.227
InChI Key: BERPFURGQPTZEM-PHDIDXHHSA-N
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Description

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate protein-protein interactions or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3S,4S)-4-(2-amino-2-oxoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-7(12)1-5-3-11-4-6(5)2-8(10)13/h5-6,11H,1-4H2,(H2,9,12)(H2,10,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPFURGQPTZEM-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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